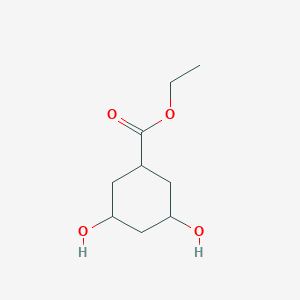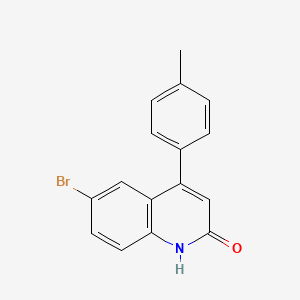
6-Bromo-4-(P-tolyl)quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-(P-tolyl)quinolin-2(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom at the 6th position, a p-tolyl group at the 4th position, and a quinolin-2(1H)-one core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-(P-tolyl)quinolin-2(1H)-one typically involves the following steps:
Formation of Quinolin-2(1H)-one: The quinolin-2(1H)-one core can be synthesized through cyclization reactions involving aniline derivatives and β-ketoesters under acidic or basic conditions.
Introduction of P-tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction using p-tolyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and cyclization reactions using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-(P-tolyl)quinolin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The quinolin-2(1H)-one core can undergo oxidation to form quinoline-2,3-dione or reduction to form dihydroquinoline derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form biaryl or styrene derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) in organic solvents.
Major Products Formed
Substitution: Formation of azido, thio, or alkoxy derivatives.
Oxidation: Formation of quinoline-2,3-dione.
Reduction: Formation of dihydroquinoline derivatives.
Coupling: Formation of biaryl or styrene derivatives.
Scientific Research Applications
6-Bromo-4-(P-tolyl)quinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing novel therapeutic agents targeting various diseases, including cancer, infectious diseases, and neurological disorders.
Biological Studies: The compound is employed in studying enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: It is used in the synthesis of organic semiconductors and light-emitting materials for electronic devices.
Chemical Biology: The compound serves as a probe for investigating biological processes and molecular interactions.
Mechanism of Action
The mechanism of action of 6-Bromo-4-(P-tolyl)quinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes, receptors, or DNA. The bromine atom and p-tolyl group contribute to its binding affinity and specificity. The compound can modulate biological pathways by inhibiting enzyme activity, blocking receptor signaling, or inducing DNA damage.
Comparison with Similar Compounds
Similar Compounds
4-Phenylquinolin-2(1H)-one: Lacks the bromine atom and p-tolyl group, resulting in different biological activities.
6-Chloro-4-(P-tolyl)quinolin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and potency.
4-(P-tolyl)quinolin-2(1H)-one: Lacks the halogen atom, affecting its chemical properties and applications.
Uniqueness
6-Bromo-4-(P-tolyl)quinolin-2(1H)-one is unique due to the presence of both the bromine atom and p-tolyl group, which enhance its chemical reactivity and biological activity. These structural features make it a valuable compound for developing new drugs and materials.
Properties
CAS No. |
1416440-34-0 |
|---|---|
Molecular Formula |
C16H12BrNO |
Molecular Weight |
314.18 g/mol |
IUPAC Name |
6-bromo-4-(4-methylphenyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C16H12BrNO/c1-10-2-4-11(5-3-10)13-9-16(19)18-15-7-6-12(17)8-14(13)15/h2-9H,1H3,(H,18,19) |
InChI Key |
KRMWYIWLCWQQEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)NC3=C2C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


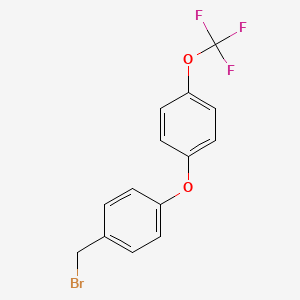

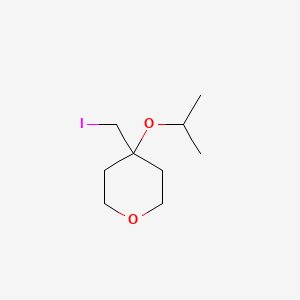
![5-Amino-1-[(tert-butoxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13090155.png)



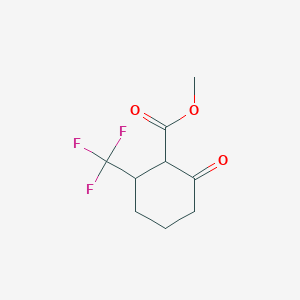
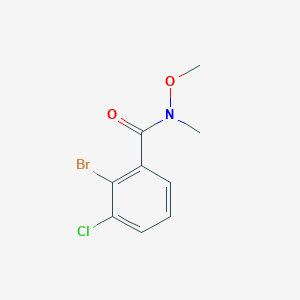
![2-[4-Hydroxy-3-(trifluoromethyl)phenyl]-2-oxoacetic acid](/img/structure/B13090169.png)

![3-Ethyl-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13090179.png)
